1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate
CAS No.:
Cat. No.: VC13240558
Molecular Formula: C13H21F3N2O2
Molecular Weight: 294.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21F3N2O2 |
|---|---|
| Molecular Weight | 294.31 g/mol |
| IUPAC Name | 1-(cyclohex-3-en-1-ylmethyl)piperazine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C11H20N2.C2HF3O2/c1-2-4-11(5-3-1)10-13-8-6-12-7-9-13;3-2(4,5)1(6)7/h1-2,11-12H,3-10H2;(H,6,7) |
| Standard InChI Key | USLGPXVCHBYELJ-UHFFFAOYSA-N |
| SMILES | C1CC(CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1CC(CC=C1)CN2CCNCC2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Properties
1-Cyclohex-3-enylmethyl-piperazine trifluoroacetate (C₁₃H₂₁F₃N₂O₂) is a piperazine derivative characterized by a cyclohex-3-enylmethyl group attached to the piperazine core, with trifluoroacetic acid (TFA) as the counterion . Its molecular weight is 294.31 g/mol, and it exists as a salt due to the protonation of the piperazine nitrogen by TFA. The compound’s structure combines a six-membered cyclohexene ring with partial unsaturation and a methylene bridge linking it to the piperazine moiety (Figure 1) .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁F₃N₂O₂ |
| Molecular Weight | 294.31 g/mol |
| CAS Number | Not explicitly listed |
| Appearance | Solid (typically white powder) |
| Solubility | Soluble in polar solvents |
Synthesis and Optimization
The synthesis of 1-cyclohex-3-enylmethyl-piperazine trifluoroacetate involves multi-step reactions starting from commercially available piperazine and cyclohexene derivatives . A typical route includes:
-
Alkylation: Piperazine reacts with a cyclohex-3-enylmethyl halide to form the substituted piperazine intermediate.
-
Salt Formation: The intermediate is treated with trifluoroacetic acid to yield the final TFA salt .
Critical Reaction Conditions:
-
Temperature: 40–60°C for alkylation.
-
Purification: Chromatography or recrystallization to achieve >95% purity.
Applications in Biomedical Research
Neurological Disorders
The compound is studied for its potential in treating anxiety and depression due to its interaction with neurotransmitter systems, particularly serotonin and dopamine receptors . Preclinical models suggest it modulates synaptic plasticity and neuronal survival .
Medicinal Chemistry
As a building block, it is used to develop:
-
CNS-targeted drugs: Its lipophilic cyclohexene group enhances blood-brain barrier penetration .
-
Kinase inhibitors: Structural analogs show activity in kinase inhibition assays (e.g., JAK/STAT pathways) .
Mechanism of Action
The compound’s neuroprotective effects are attributed to:
-
Receptor modulation: Partial agonism at 5-HT₁A and D₂ receptors.
-
Mitochondrial stabilization: Reduces apoptosis by inhibiting cytochrome c release .
-
Anti-inflammatory activity: Suppresses NF-κB signaling in glial cells .
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| IC₅₀ (5-HT₁A binding) | 120 nM |
| EC₅₀ (D₂ agonism) | 240 nM |
| Bioavailability (oral) | ~45% (rat model) |
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume